tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate: is an organic compound with the molecular formula C12H20N2O2 and a molecular weight of 224.3 g/mol . This compound is notable for its structural stability, unique aromatic properties, and high reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate typically involves the reaction of cyanomethyl diethyl phosphate with 1-Boc-3-azetidinone . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize large-scale reactors and continuous flow systems. These methods ensure efficient production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in organic synthesis .
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate is widely used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic properties. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its high reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes that exhibit desired chemical or biological activities .
Comparison with Similar Compounds
- tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate
- Benzyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate stands out due to its unique combination of structural stability, aromatic properties, and high reactivity. These characteristics make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-6-9(7-14)12(4,5)8-13/h9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXBSFHPNCVLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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